molecular formula C4H7BrO2 B104356 2-Bromobutyric acid CAS No. 80-58-0

2-Bromobutyric acid

Cat. No. B104356
CAS RN: 80-58-0
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-UHFFFAOYSA-N
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Description

2-Bromobutyric acid is a brominated carboxylic acid that is structurally related to butyric acid with a bromine atom at the second carbon. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of the bromine atom makes it a reactive species, suitable for various chemical transformations .

Synthesis Analysis

The synthesis of 2-bromobutyric acid and related bromoalkanoic acids can be achieved through radical addition reactions. Specifically, the benzoyl peroxide-catalyzed reaction of 2-bromobutyric acid with alkenes leads to the addition of the C–Br bond across the double bond, followed by cyclization to afford 4-alkanolides in good yields . This method demonstrates the reactivity of the bromine atom in 2-bromobutyric acid and its utility in creating more complex molecules.

Molecular Structure Analysis

The molecular structure of 2-bromobutyric acid has been studied through crystallography. The crystal structures of both enantiopure and racemic forms have been elucidated, revealing insights into intermolecular interactions, hydrogen bonding motifs, and packing modes in the solid state. The molecules adopt a staggered conformation, indicating a preferred molecular structure, and form homochiral or heterochiral dimers through O–H···O hydrogen bonds .

Chemical Reactions Analysis

2-Bromobutyric acid participates in various chemical reactions due to its functional groups. It has been used in the kinetic resolution of racemic mixtures to produce enantiomerically enriched R-2-bromobutyric acid, an important intermediate for synthesis. Mutations in fluoroacetate dehalogenase have been engineered to enhance activity and enantioselectivity towards 2-bromobutyric acid, demonstrating the potential of enzyme-catalyzed reactions in producing high-value chiral compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromobutyric acid are influenced by its functional groups and the presence of the bromine atom. The kinetics of 2-bromobutyric acid in the gas phase have been studied, showing that the dehydrohalogenation process follows first-order kinetics and results in the formation of isobutyraldehyde, CO, and HBr as primary products. The reaction is influenced by temperature and pressure, and a cyclic transition state mechanism is suggested . The crystal structure analysis also provides information on the solid-state properties, such as the density and preferred conformations of the molecules .

Scientific Research Applications

  • Bioresolution for Agrochemicals and Pharmaceuticals : 2-Bromobutyric acid, specifically R-2-Bromobutyric acid, is an important intermediate in the synthesis of agrochemicals and pharmaceuticals. The bioresolution process involving fluoroacetate dehalogenase (FAcD) has been optimized for the production of R-2-bromobutyric acid with enhanced activity and enantioselectivity. This development holds significance for synthetic applications in these fields (Wang et al., 2020).

  • Synthesis Methods : The synthesis of 2-bromobutyric acid has been explored through different methods, such as PBr3 route and PPA route, with the latter proving to be more effective. This synthesis process is a crucial step for further transformations into compounds like 2-aminobutyric acid, which have their own applications (Pei, 2007).

  • Chemical Kinetics Studies : The decomposition kinetics of 2-bromo-3-methylbutyric acid in the gas phase have been studied, providing insights into the stability and reactivity of similar brominated carboxylic acids under various conditions. Such studies are fundamental for understanding the behavior of these compounds in different environments (Chuchani & Dominguez, 1995).

  • Free Radical Addition Reactions : Research has shown that 2-bromobutyric acid undergoes free radical addition reactions with alkenes. This process is catalyzed by benzoyl peroxide and leads to the formation of 4-alkanolides. Such reactions are important in synthetic chemistry for creating new molecular structures (Nakano, Kayama, & Nagai, 1987).

  • Imaging Agent in Prostate Cancer : 2-Bromobutyric acid derivatives, like 2-[18F]-fluorobutyric acid, have been synthesized and evaluated as PET tracers for imaging prostate cancer. This application highlights the potential of brominated carboxylic acids in medical diagnostics (Pillarsetty et al., 2009).

  • Raman Spectroscopy in Micelle Studies : 4-Bromobutyric acid, a related compound, has been used in Raman spectroscopic studies to understand micelle formation. This research aids in the comprehension of molecular interactions in solutions (Gardiner et al., 1982).

  • Polymers and Lactones Synthesis : Studies have investigated the reactions of polymer-supported ω-bromoalkylcarboxylates, like 4-bromobutyric acid, leading to the formation of lactones and oligomers. These findings are pertinent in polymer chemistry and material science (Hodge et al., 1996).

  • Inorganic-Organic Hybrid Nanoparticles : 2-Bromobutyric acid has been used in the synthesis of surface-functionalized metal oxo clusters, which are key components in creating inorganic-organic hybrid nanoparticles. These materials have applications in areas like catalysis and nanotechnology (Kickelbick et al., 2002).

Safety And Hazards

2-Bromobutyric acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

2-Bromobutyric acid is used in environmental remediation and environmentally friendly synthesis of optically pure chiral compounds due to its ability to degrade a wide range of halogenated compounds with astonishing efficiency for enantiomer resolution . It is also used in the preparation of optically active N-methylvalines .

properties

IUPAC Name

2-bromobutanoic acid
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InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
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InChI Key

YAQLSKVCTLCIIE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C(=O)O)Br
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Molecular Formula

C4H7BrO2
Record name 2-bromobutyric acid
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DSSTOX Substance ID

DTXSID90861642
Record name Butanoic acid, 2-bromo-
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Molecular Weight

167.00 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name alpha-Bromobutyric acid
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Vapor Pressure

0.1 [mmHg]
Record name alpha-Bromobutyric acid
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Product Name

2-Bromobutyric acid

CAS RN

80-58-0
Record name 2-Bromobutyric acid
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Record name Butanoic acid, 2-bromo-
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Record name .ALPHA.-BROMOBUTYRIC ACID
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Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
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3.5 g
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stainless steel
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
S Wang, Z Cheng, Y Xu, L Yang, JB Wang… - Green Synthesis and …, 2020 - Elsevier
… 2-Bromobutyric acid is a very important intermediate for the synthesis of agrochemicals and pharmaceuticals. Bioresolution of rac-2-bromobutyric acid … of rac-2-bromobutyric acid (rac-2-…
Number of citations: 13 www.sciencedirect.com
P Markov, L Dimitrova, C Ivanov - Journal of Organometallic Chemistry, 1974 - Elsevier
The reaction in liquid ammonia of magnesium naphtalenide with the ethyl esters of 2-bromoproionic and 2-bromobutyric acid gives after hydrolysis the corresponding 2,2′ -…
Number of citations: 16 www.sciencedirect.com
G Chuchani, RM Dominguez - International Journal of Chemical …, 1995 - Wiley Online Library
… , the present work wanted to examine the elimination kinetics of 2-bromo-3-methylbutyric acid in the gas phase to find: (a) whether the (CH3)zCH in place of CH3 in 2-bromobutyric acid …
Number of citations: 15 onlinelibrary.wiley.com
X Zhang, K Matyjaszewski - Macromolecules, 1999 - ACS Publications
… The polymerization using 2-bromobutyric acid as the initiator is shown as a representative example. The straight semilogarithmic plot of monomer conversion vs time (Figure 4) and the …
Number of citations: 126 pubs.acs.org
T Liu, M Li, N Li, Z Gu, X Zhou - Electrochimica acta, 2000 - Elsevier
… films in the absence and presence of 1.0 mM 2-bromobutyric acid, in 0.05 M Bu 4 NClO, in a … films without 2-bromobutyric acid; (b) C 60 -L/Nafion films in 0.1 mM 2-bromobutyric acid; (c) …
Number of citations: 11 www.sciencedirect.com
ED Carstea, SPF Miller, H Christakis… - … and biophysical research …, 1993 - Elsevier
… Butyric acid, 2-bromobutyric acid, 3-bromopropionic acid, 3-mercaptopropionic acid, vinylacetic acid, and butyraldehyde were found to upregulate human immunodeficiency viral long …
Number of citations: 8 www.sciencedirect.com
YS Chough - YAKHAK HOEJI, 1966 - koreascience.kr
… reaction of 2-bromobutyric acid with ethylenediamine in ether at low temperature. The 2,2'-(thioureido)-di-1-butyric acid is prepared by refluxing the mixture of 2-bromobutyric acid and …
Number of citations: 1 koreascience.kr
T Nakano, M Kayama, Y Nagai - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
… Benzoyl peroxide (BPO), 2,2'-azobisisobutyronitrile (AIBN), copper(I) chloride, bromoacetic acid, 2-bromopropionic acid, and 2-bromobutyric acid were commercially available and used …
Number of citations: 20 www.journal.csj.jp
XS Feng, LF Yan, J Wen, CY Pan - Polymer, 2002 - Elsevier
… Two functional crown ether initiator, bis[4′-(2-bromobutyryl)]dibenzo-18-crown-6 (BBDC) was synthesized through the condensation of dibenzo-18-crown-6 with 2-bromobutyric acid in …
Number of citations: 24 www.sciencedirect.com
JL O'Donoghue - Neurotoxicology of industrial and commercial …, 1985 - hero.epa.gov
The toxic effects of aliphatic chlorinated, brominated, fluorinated and iodinated hydrocarbons, alcohols, acids, and thioacids, were reviewed, with emphasis on their action at the level of …
Number of citations: 22 hero.epa.gov

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